

A Technical Guide to the Physical Properties of Crystalline Molybdenum Hexacarbonyl

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Compound of Interest		
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Abstract

Molybdenum hexacarbonyl, Mo(CO)₆, is a colorless, air-stable, crystalline solid that serves as a key precursor in organometallic synthesis and materials science, including applications in chemical vapor deposition. Its physical properties are well-defined, stemming from its highly symmetric, zero-valent molybdenum center coordinated in an octahedral geometry by six carbonyl ligands. This document provides an in-depth guide to the core physical properties of crystalline Mo(CO)₆, detailing the experimental protocols for their determination and presenting quantitative data in a structured format for ease of reference.

General and Structural Properties

Molybdenum hexacarbonyl is a volatile, crystalline solid at standard conditions.[1][2] Its structure is a classic example of an octahedral coordination complex, with the central molybdenum atom having an oxidation state of zero.[3] The molecule is non-polar, which dictates its solubility characteristics.[2]

Table 1: General and Crystallographic Properties of Mo(CO)₆



Property	Value	Reference(s)
Chemical Formula	Mo(CO)6	[1]
Molecular Weight	264.01 g⋅mol ⁻¹	[1]
CAS Number	13939-06-5	[4]
Appearance	Colorless to white crystalline solid	[1][3]
Molecular Geometry	Octahedral	[1]
Crystal System	Orthorhombic	[1]
Space Group	Pnma	
Lattice Parameters	a = 12.02 Å, b = 11.43 Å, c = 6.48 Å	
Unit Cell Volume	889.7 ų	_
Density	1.96 g⋅cm ⁻³ at 25 °C	[1][5]

Thermodynamic and Thermal Properties

 $Mo(CO)_6$ is notable for its ability to sublime under ambient or slightly elevated temperatures, decomposing before a true boiling point is reached at atmospheric pressure. Its thermodynamic stability has been well-characterized.

Table 2: Thermodynamic and Thermal Data for Mo(CO)₆



Property	Value	Reference(s)
Melting Point	150 °C (decomposes)	[1][5]
Boiling Point	156 °C (sublimes)	[5]
Standard Enthalpy of Formation (solid)	-989.1 kJ·mol ^{−1}	[1]
Standard Enthalpy of Combustion	-2123.4 kJ·mol ^{−1}	[1]
Enthalpy of Sublimation (ΔH_sub)	73.8 ± 1.0 kJ·mol ⁻¹ at 298.15 K	

Solubility and Vapor Pressure

The non-polar nature of Mo(CO)₆ governs its solubility, being insoluble in water but sparingly soluble in nonpolar organic solvents. Its relatively high vapor pressure for a solid allows for its use in vapor deposition techniques.

Table 3: Solubility and Vapor Pressure of Mo(CO)6

Property	Value	Reference(s)
Solubility in Water	Insoluble	[1][5]
Other Solvents	Sparingly soluble in THF, diglyme, acetonitrile	[1][5]
Vapor Pressure	0.13 hPa (0.098 Torr) at 20 °C	[5]
1 Torr at 46 °C		

Spectroscopic Data

The high symmetry of Mo(CO)₆ simplifies its infrared spectrum in the C-O stretching region. Mass spectrometry reveals a characteristic sequential loss of carbonyl ligands.

Table 4: Spectroscopic Data for Mo(CO)₆



Parameter	Value	Reference(s)
Infrared Absorption (v_CO)	~1984-2003 cm $^{-1}$ (T1u mode, solid state)	[6]
Mass Spectrometry (EI, 70 eV) Fragments	m/z: 264 [M]+, 236 [M-CO]+, 208 [M-2CO]+, 180 [M-3CO]+, 152 [M-4CO]+, 124 [M-5CO]+, 96 [Mo]+ (Pattern shows isotopes of Mo)	

Experimental Protocols

The determination of the physical properties of crystalline Mo(CO)₆ relies on several key analytical techniques. Detailed methodologies for the most critical of these are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the crystal system, space group, and precise molecular geometry, including bond lengths and angles.

Methodology:

- Crystal Selection and Mounting:
 - Select a high-quality, single crystal (typically 0.1-0.3 mm) free of cracks and defects under a polarized light microscope.[7]
 - Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of nondiffracting epoxy or oil.[8]
 - Center the crystal precisely within the X-ray beam path using the goniometer's X, Y, and Z adjustments.[7]
- Data Collection:
 - The diffractometer is typically equipped with a molybdenum (Mo K α , λ = 0.7107 Å) or copper (Cu K α , λ = 1.5418 Å) X-ray source.[7][8] For molybdenum compounds, a Mo



source is common.[9]

- Cool the crystal to a low temperature (e.g., 100-173 K) using a cryostream to reduce thermal vibrations and improve diffraction quality.
- Perform an initial series of short-exposure frames to determine the unit cell and orientation matrix.[10]
- Collect a full sphere of diffraction data by rotating the crystal through a series of omega
 (ω) or phi (φ) scans.[10] The exposure time per frame and the total number of frames are
 determined by the crystal's scattering power.
- Structure Solution and Refinement:
 - Integrate the raw diffraction images to determine the intensity of each reflection.[10]
 - Apply corrections for absorption, Lorentz factor, and polarization.
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy
 Mo atom, followed by difference Fourier maps to find the lighter C and O atoms.
 - Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm until convergence is reached.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the molecule. For Mo(CO)₆, the C-O stretching frequency is a key diagnostic feature. The KBr pellet method is a standard technique for analyzing solid samples.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Use spectroscopy-grade, dry potassium bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven and store it in a desiccator.[11]

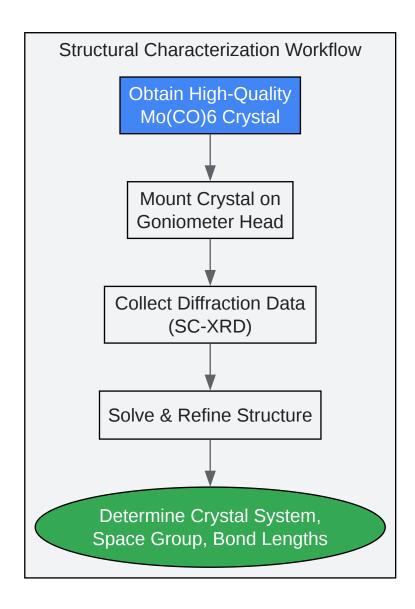


- In an agate mortar, grind 1-2 mg of the crystalline Mo(CO)₆ sample to a very fine powder.
 [12]
- Add approximately 100-200 mg of the dry KBr powder to the mortar.[12]
- Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid excessive grinding which can increase moisture absorption.[13]
- Transfer the powder mixture into a pellet-forming die.
- Pellet Formation:
 - Assemble the die and place it in a hydraulic press.
 - If available, connect the die to a vacuum line to remove trapped air and residual moisture.
 [14]
 - Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[13][15] The
 pressure causes the KBr to fuse into a transparent or translucent pellet.
 - Slowly release the pressure and carefully disassemble the die to retrieve the pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect a background spectrum using a pure KBr pellet or an empty beam path.
 - Collect the sample spectrum, typically over the mid-IR range (4000-400 cm⁻¹) with a
 resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise
 ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows



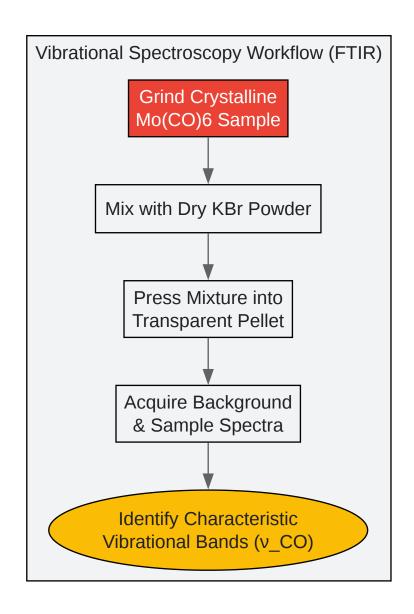
The following diagrams illustrate the logical workflow for the characterization of crystalline Mo(CO)₆.



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Diagram 1: Workflow for Single-Crystal X-ray Diffraction.





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Diagram 2: Workflow for FTIR Analysis via KBr Pellet Method.

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